molecular formula C20H23ClN2O3 B247474 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine

1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine

Cat. No. B247474
M. Wt: 374.9 g/mol
InChI Key: SHGODBJWVNBDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in various scientific research studies since then. TFMPP has been found to have several applications in scientific research due to its unique properties.

Mechanism of Action

1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine acts as a partial agonist and antagonist at the serotonin receptor. It binds to the receptor and activates it to a lesser extent than serotonin, resulting in a partial agonistic effect. However, it also blocks the binding of serotonin to the receptor, resulting in an antagonistic effect.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, resulting in increased arousal and alertness. 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has also been found to increase heart rate and blood pressure, indicating its potential use in the treatment of hypotension.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine in scientific research is its ability to selectively interact with the serotonin receptor. This allows researchers to study the role of serotonin in various physiological processes and its effects on behavior, mood, and cognition. However, one of the limitations of using 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine is its potential to interact with other receptors, which may confound the results of the study.

Future Directions

There are several future directions for the use of 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine in scientific research. One potential area of research is the role of serotonin in the development of psychiatric disorders such as depression and anxiety. 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine could be used to study the effects of serotonin on mood and behavior in animal models of these disorders. Another potential area of research is the development of new drugs that selectively interact with the serotonin receptor. 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine could be used as a starting point for the development of these drugs. Finally, 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine could be used to study the role of serotonin in various physiological processes, such as cardiovascular function and thermoregulation.

Synthesis Methods

The synthesis of 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine involves the reaction of 2,3-dimethoxybenzoyl chloride with 1-(4-chlorobenzyl)piperazine in the presence of a base. The resulting product is purified through recrystallization to obtain pure 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine. The synthesis of 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been used in various scientific research studies due to its ability to interact with the serotonin receptor. It has been found to have both agonistic and antagonistic effects on the serotonin receptor, making it a useful tool in studying the role of serotonin in various physiological processes. 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has also been used to study the effects of serotonin on behavior, mood, and cognition.

properties

Product Name

1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-5-3-4-17(19(18)26-2)20(24)23-12-10-22(11-13-23)14-15-6-8-16(21)9-7-15/h3-9H,10-14H2,1-2H3

InChI Key

SHGODBJWVNBDJJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.